molecular formula C20H35N3O13 B3028716 GlcNAc beta(1-3)GalNAc-alpha-Thr CAS No. 286959-52-2

GlcNAc beta(1-3)GalNAc-alpha-Thr

Cat. No.: B3028716
CAS No.: 286959-52-2
M. Wt: 525.5 g/mol
InChI Key: BMSPZGKRTLZXAV-RGVQASSVSA-N
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Description

GlcNAc beta(1-3)GalNAc-alpha-Thr, also known as O-[2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-alpha-D-galactopyranosyl]-L-threonine, is a complex carbohydrate compound. It is a type of glycopeptide, which means it consists of a peptide linked to a carbohydrate. This compound is significant in the study of glycosylation, a process where sugars are chemically attached to proteins or lipids, influencing their function and stability.

Mechanism of Action

Target of Action

The primary target of GlcNAc beta(1-3)GalNAc-alpha-Thr is the protein alpha-dystroglycan (DAG1) . This protein plays a crucial role in the biosynthesis of the phosphorylated O-mannosyl trisaccharide, a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .

Mode of Action

This compound acts coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose . This interaction results in the biosynthesis of the phosphorylated O-mannosyl trisaccharide .

Biochemical Pathways

The compound is involved in the hexosamine biosynthesis pathway (HBP) . This pathway synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . The HBP is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .

Pharmacokinetics

It’s known that the compound is a biochemical reagent used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the creation of a unique carbohydrate structure, GalNAc-beta-1-3GlcNAc, on N- and O-glycans . This modification plays an important role in a broad range of cellular functions by modifying nuclear, cytosolic, and mitochondrial proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, truncated O-glycosylation, also known as Tn antigen or O-GalNAcylation, is highly upregulated in diseases such as cancer, autoimmune disorders, neurodegenerative diseases, and IgA nephropathy . Characterization of O-GalNAcylation helps decipher the role of Tn antigen in physiopathology and therapy .

Biochemical Analysis

Biochemical Properties

GlcNAc beta(1-3)GalNAc-alpha-Thr interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The addition of this compound to proteins is catalyzed by the enzyme O-GlcNAc transferase (OGT), and its removal is catalyzed by O-GlcNAcase (OGA) . The levels of protein O-GlcNAcylation, which involves the addition of this compound, change in response to nutrient availability and metabolic, oxidative, and proteotoxic stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The addition of this compound confers unique lectin recognition properties to N-glycans .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the structure and function of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the hexosamine biosynthesis pathway (HBP), a metabolic pathway that synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . It interacts with various enzymes and cofactors in this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc beta(1-3)GalNAc-alpha-Thr involves highly stereoselective glycosylation reactions. One effective method uses GalN3 donors with N-phenyl trifluoroacetimidate, which provides excellent yields and stereoselectivity under mild conditions . The reaction typically involves the use of reagents like TMSI (trimethylsilyl iodide) and Ph3PO (triphenylphosphine oxide) to facilitate the formation of the desired glycosidic linkage.

Industrial Production Methods

Industrial production of such glycopeptides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases are used to transfer sugar moieties to the peptide backbone, ensuring high yield and purity. This method is preferred over chemical synthesis for large-scale production due to its eco-friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

GlcNAc beta(1-3)GalNAc-alpha-Thr can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.

    Reduction: This can be used to alter the functional groups on the peptide backbone.

    Substitution: Common in modifying the sugar moieties to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like periodate can be used under mild conditions.

    Reduction: Sodium borohydride is a common reducing agent.

    Substitution: Various halides and nucleophiles can be used depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

GlcNAc beta(1-3)GalNAc-alpha-Thr has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    GalNAc-alpha-O-Ser/Thr: Another common glycopeptide involved in mucin-type O-glycosylation.

    GlcNAc-beta-O-Ser: Similar in structure but differs in the linkage and specific sugar moieties attached.

Uniqueness

GlcNAc beta(1-3)GalNAc-alpha-Thr is unique due to its specific glycosidic linkage and the presence of both N-acetylglucosamine and N-acetylgalactosamine. This unique structure makes it particularly useful in studying specific glycosylation patterns and their biological implications .

Properties

IUPAC Name

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPZGKRTLZXAV-RGVQASSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693687
Record name (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286959-52-2
Record name (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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